2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide
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Overview
Description
2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide is an organic compound characterized by a cyclohexylmethyl group attached to a hydroxybenzenesulfonamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide typically involves the reaction of cyclohexylmethyl bromide with 6-hydroxybenzenesulfonamide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Conditions typically involve the use of strong acids or bases, depending on the specific substitution reaction.
Major Products Formed:
Oxidation: Formation of cyclohexylmethyl-6-ketobenzenesulfonamide.
Reduction: Formation of cyclohexylmethyl-6-aminobenzenesulfonamide.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and sulfonamide groups play crucial roles in binding to these targets, potentially inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Cyclohexylmethylbenzenesulfonamide: Lacks the hydroxy group, which may affect its reactivity and binding properties.
6-Hydroxybenzenesulfonamide: Lacks the cyclohexylmethyl group, which may influence its solubility and overall chemical behavior.
Uniqueness: 2-(Cyclohexylmethyl)-6-hydroxybenzenesulfonamide is unique due to the presence of both the cyclohexylmethyl and hydroxy groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1243460-53-8 |
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Molecular Formula |
C13H19NO3S |
Molecular Weight |
269.36 g/mol |
IUPAC Name |
2-(cyclohexylmethyl)-6-hydroxybenzenesulfonamide |
InChI |
InChI=1S/C13H19NO3S/c14-18(16,17)13-11(7-4-8-12(13)15)9-10-5-2-1-3-6-10/h4,7-8,10,15H,1-3,5-6,9H2,(H2,14,16,17) |
InChI Key |
PENWREOGBWKRDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CC2=C(C(=CC=C2)O)S(=O)(=O)N |
Origin of Product |
United States |
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